C1CCC2=C(C1)C(=NC(=N2)N)Cl
. The InChI key for this compound is GRJAHNHNEFHLDM-UHFFFAOYSA-N
. The synthesis of 4-chloro-5,6,7,8-tetrahydroquinazolin-2-amine can be achieved through different routes. One approach involves the use of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile as a starting material, followed by a reaction with trifluoroacetic acid (TFA) and phosphorus oxychloride in a one-pot procedure. [] This method yields 4-chloro-2-(trifluoromethyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine, which can then be further modified to obtain the desired 4-chloro-5,6,7,8-tetrahydroquinazolin-2-amine.
Another synthetic route utilizes the reaction of ethyl 4-chloro-5-pyrimidinecarboxylates with 2-aminopyridine. [] This reaction initially forms 5H-pyrido[1,2-a]pyrimido[5,4-e]pyrimidin-5-ones, which can undergo rearrangement under specific conditions to yield the desired 4-chloro-5,6,7,8-tetrahydroquinazolin-2-amine derivative.
4-Chloro-5,6,7,8-tetrahydroquinazolin-2-amine serves as a versatile building block for synthesizing diverse heterocyclic compounds. One notable reaction involves nucleophilic substitution, where the chlorine atom at the 4-position can be replaced by various nucleophiles. For instance, reacting 4-chloro-2-(trifluoromethyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine with appropriate amines yields novel 2-trifluoromethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine derivatives. [] This reaction expands the chemical space of potential drug candidates and allows for the fine-tuning of their pharmacological properties.
Moreover, 4-chloro-5,6,7,8-tetrahydroquinazolin-2-amine can undergo condensation reactions with aldehydes or ketones to form Schiff base ligands. These ligands possess a characteristic imine or azomethine group and have shown potential as antimicrobial agents. []
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 21583-32-4
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4